molecular formula C10H17NO4 B6153674 tert-butyl N-(3-formyloxolan-3-yl)carbamate CAS No. 2170650-09-4

tert-butyl N-(3-formyloxolan-3-yl)carbamate

Cat. No.: B6153674
CAS No.: 2170650-09-4
M. Wt: 215.25 g/mol
InChI Key: AKHMEDNPUJEMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-formyloxolan-3-yl)carbamate is a high-value synthetic intermediate with the molecular formula C10H17NO4 and a monoisotopic mass of 215.11575 Da . This compound is characterized by an oxolane (tetrahydrofuran) ring that is simultaneously functionalized with a formyl group (aldehyde) and a tert-butoxycarbonyl (Boc)-protected amine at the same carbon center. This unique structure, which can be represented by the SMILES notation CC(C)(C)OC(=O)NC1(CCOC1)C=O, makes it a highly versatile and critical building block in medicinal chemistry and organic synthesis . The primary research value of this compound lies in its two orthogonal reactive sites: the aldehyde group is a versatile electrophile that can undergo condensation or nucleophilic addition reactions, while the Boc-protected amine can be deprotected to reveal a free amine, suitable for further functionalization or amide bond formation . This bifunctionality is particularly valuable for the synthesis of complex molecules. Patent analysis indicates this compound is featured in at least 15 patents, underscoring its significant utility in proprietary research and development processes . A key application documented in the literature is its role in the synthesis of active pharmaceutical ingredients. Specifically, tert-butyl carbamate derivatives of this nature are utilized in the synthesis of Lacosamide, an important medication used in the management of epilepsy . As such, it serves as a crucial precursor for constructing molecular scaffolds with biological activity. This compound is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Please refer to the material safety data sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2170650-09-4

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-(3-formyloxolan-3-yl)carbamate

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h6H,4-5,7H2,1-3H3,(H,11,13)

InChI Key

AKHMEDNPUJEMNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C=O

Purity

95

Origin of Product

United States

Radical Reactions at the Formyl Group:the Formyl Group is Also Susceptible to Radical Mediated Transformations.

Decarbonylation: A radical initiator can abstract the aldehydic hydrogen atom to form an acyl radical. This acyl radical can subsequently lose a molecule of carbon monoxide (CO) to generate a new radical centered at the C3 position of the oxolane ring. This C3-centered radical can then be trapped by a hydrogen atom donor or another radical.

Addition: A radical species can add to the carbonyl double bond of the formyl group, leading to an alkoxy radical intermediate, which can then be further functionalized.

Studies on related systems have shown that radical carbonylation and cyclization can be used to construct tetrahydrofuran-3-ones. dntb.gov.uaresearchgate.net This highlights the utility of radical chemistry in modifying the oxolane core. The specific outcome of a radical reaction on tert-butyl N-(3-formyloxolan-3-yl)carbamate would depend heavily on the choice of radical initiator and any trapping agents present.

Radical InitiatorReagents/ConditionsPlausible TransformationPotential Product
AIBNBu₃SnHRadical Decarbonylationtert-butyl N-(oxolan-3-yl)carbamate
(t-BuO)₂Heat (Δ)Hydrogen Abstraction at C2/C5Dimerized or functionalized oxolane
AIBN4-tert-butylbenzenethiolThiyl Radical Addition-CyclizationSpirocyclic derivative

Stereochemical Control and Chiral Synthesis of Tert Butyl N 3 Formyloxolan 3 Yl Carbamate

Enantioselective and Diastereoselective Synthetic Routes

The direct construction of the chiral quaternary center in tert-butyl N-(3-formyloxolan-3-yl)carbamate in an enantiomerically pure form is the most efficient approach. This can be pursued through several strategic applications of asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.orgsigmaaldrich.com In the context of synthesizing the target molecule, a chiral auxiliary could be appended to a precursor to direct the diastereoselective formation of the oxolane ring or the introduction of a key functional group.

One hypothetical route could involve the use of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, attached to a suitable acyclic precursor. nih.gov For example, an acyclic keto-ester bearing a chiral auxiliary could undergo a diastereoselective intramolecular cyclization to form the substituted oxolane ring. The steric hindrance imposed by the auxiliary would favor one diastereomeric transition state over the other, leading to a preponderance of one enantiomer of the cyclic product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched oxolane core.

The diastereoselectivity of such reactions is highly dependent on the choice of auxiliary, the reaction conditions (e.g., temperature, solvent, Lewis acid), and the specific substrate. The table below illustrates the influence of different chiral auxiliaries on the diastereoselectivity of alkylation reactions, a key bond-forming step that could be adapted for the synthesis of the target's precursor.

Chiral AuxiliarySubstrate TypeReaction TypeTypical Diastereomeric Ratio (d.r.)
Evans OxazolidinoneAcyl OxazolidinoneAldol (B89426) Reaction>95:5
PseudoephedrineAmideAlkylation>90:10
Ellman's SulfinamideSulfinylimineAddition of Nucleophile>90:10
SAMP/RAMPHydrazoneAlkylation>95:5

This table presents typical diastereoselectivities achieved with common chiral auxiliaries in relevant transformations and serves as a predictive guide for their potential application in the synthesis of the target compound.

Asymmetric Catalysis in Oxolane Construction

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.govbeilstein-journals.org For the synthesis of This compound , an asymmetric catalytic reaction could be employed to construct the chiral oxolane ring itself.

Potential strategies include:

Asymmetric Cyclization: A prochiral diol-alkene or a related substrate could undergo an intramolecular cyclization catalyzed by a chiral transition metal complex (e.g., based on palladium, rhodium, or iridium) or an organocatalyst. whiterose.ac.ukmdpi.com The chiral catalyst would create a chiral environment around the substrate, favoring the formation of one enantiomer of the cyclic ether.

[3+2] Annulation Reactions: The oxolane ring can be constructed through a [3+2] cycloaddition of an allylsilane with a carbonyl compound, a reaction that can be rendered asymmetric by the use of chiral Lewis acid catalysts. nih.gov

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitably substituted furan (B31954) derivative using a chiral catalyst could yield the desired chiral oxolane. mdpi.com

The success of these catalytic approaches hinges on the development of a catalyst system that is highly active and selective for the specific substrate. The following table summarizes some catalyst types and their applications in asymmetric synthesis relevant to the construction of the target molecule's core structure.

Catalyst TypeReactionSubstrate ExampleTypical Enantiomeric Excess (ee)
Chiral Phosphoric AcidIntramolecular oxa-MichaelHydroxy-enoneUp to 99%
Chiral Rhodium-Diene ComplexAsymmetric HydrogenationSubstituted Furan>95%
Chiral Lewis Acid (e.g., Ti-TADDOL)[3+2] AnnulationAllylsilane and Aldehyde>90%
Chiral Iridium-Phosphine ComplexAsymmetric CyclizationDiene-diolUp to 98%

This table provides examples of catalyst systems and their effectiveness in analogous asymmetric transformations that could be adapted for the synthesis of the chiral oxolane ring.

Resolution Techniques for Enantiomeric Separation

If a racemic mixture of This compound or a key precursor like tert-butyl N-(3-hydroxyoxolan-3-yl)carbamate is synthesized, resolution techniques can be employed to separate the enantiomers.

Classical Resolution Strategies

Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. osi.lv Since the target molecule is a carbamate (B1207046) and the precursor is an alcohol, derivatization to introduce an acidic or basic handle would be necessary. For instance, the precursor alcohol could be esterified with a chiral carboxylic acid (e.g., mandelic acid, tartaric acid) to form diastereomeric esters, which could then be separated by chromatography or crystallization. Alternatively, if the Boc-group were to be removed, the resulting primary amine could be resolved by forming diastereomeric salts with a chiral acid.

The choice of resolving agent is critical and often determined empirically. The efficiency of the separation depends on the differential solubility or chromatographic behavior of the resulting diastereomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. mdpi.comnih.govresearchgate.net For the resolution of the racemic precursor, tert-butyl N-(3-hydroxyoxolan-3-yl)carbamate , a lipase (B570770) could be employed to selectively acylate one enantiomer of the alcohol, leaving the other unreacted.

The reaction would proceed as follows: (±)-tert-butyl N-(3-hydroxyoxolan-3-yl)carbamate + Acyl Donor ---(Lipase)--> (+)-tert-butyl N-(3-acyloxyoxolan-3-yl)carbamate + (-)-tert-butyl N-(3-hydroxyoxolan-3-yl)carbamate

The acylated and unreacted enantiomers can then be separated by standard chromatographic techniques. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia), acyl donor, and solvent are crucial for achieving high enantioselectivity (E-value) and conversion.

The following table shows the effectiveness of different lipases in the kinetic resolution of a model carbamate alcohol, demonstrating the potential of this method.

LipaseAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Remaining Alcohol
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane (B92381)~50>99%
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene4598%
Candida rugosa LipaseAcetic AnhydrideMTBE4895%

Data is based on the kinetic resolution of a structurally related tert-butyl carbamate derivative and illustrates the potential for high enantioselectivity. mdpi.comresearchgate.net

Chiral Chromatography Applications in the

Chiral chromatography is an indispensable tool for the separation and purification of enantiomers of this compound. This technique is crucial in both analytical and preparative scales to ensure the stereochemical purity of the final compound, which is often a critical factor in its biological activity and application.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a carbamate derivative such as this compound, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective. Columns such as Chiralpak® and Chiralcel® series, which feature derivatives like tris(3,5-dimethylphenylcarbamate) on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral compounds, including carbamates.

The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode, utilizing mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., isopropanol (B130326) or ethanol), often provides excellent resolution for carbamate-containing compounds. The alcohol modifier in the mobile phase plays a key role in the chiral recognition mechanism by interacting with the stationary phase and the analyte.

Alternatively, reversed-phase or polar organic modes can be employed, offering advantages in terms of solvent compatibility and sample solubility. In reversed-phase high-performance liquid chromatography (HPLC), mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used. For polar organic mode, polar solvents like ethanol, methanol, or acetonitrile are utilized. The choice of the mode and the specific solvent composition must be empirically optimized to achieve the best balance of resolution, analysis time, and peak shape.

Table 1: Illustrative Chiral HPLC Separation Parameters for Analogous Compounds

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Methanol/Acetonitrile (50:50, v/v)Water/Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 210 nmUV at 220 nmUV at 215 nm
Temperature 25 °C30 °C25 °C

Note: This table represents typical starting conditions for the chiral separation of carbamate compounds and would require optimization for this compound.

Absolute and Relative Stereochemical Assignment Methodologies

The unambiguous determination of the absolute and relative stereochemistry of this compound is paramount. A combination of spectroscopic and crystallographic techniques is typically employed to achieve this.

NMR Spectroscopy for Stereochemical Elucidation (e.g., NOESY, coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the relative stereochemistry of molecules in solution. For cyclic systems like the oxolane ring, through-space proton-proton correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly informative.

In a NOESY spectrum of this compound, the spatial proximity of protons can be determined. For instance, a cross-peak between the formyl proton and a proton on the oxolane ring would indicate that these groups are on the same face of the ring (a cis relationship). Conversely, the absence of such a cross-peak, coupled with correlations to protons on the opposite face, would suggest a trans relationship.

Proton-proton coupling constants (³JH,H) also provide valuable stereochemical information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns of the oxolane ring protons, the preferred conformation of the ring and the relative orientation of the substituents can be inferred.

Table 2: Hypothetical ¹H NMR Data for a Stereoisomer of this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)NOESY Correlations
H-formyl8.10s-H-2a, NH
NH5.50br s-H-formyl, t-Bu
H-2a4.15ddJ = 9.0, 6.0H-2b, H-formyl
H-2b3.90ddJ = 9.0, 7.5H-2a
H-4a2.20m-H-4b, H-5a
H-4b2.05m-H-4a, H-5b
H-5a3.80tJ = 8.0H-4a, H-5b
H-5b3.70tJ = 8.0H-4b, H-5a
t-Bu1.45s-NH

Note: This is a hypothetical dataset to illustrate the type of information obtained from NMR analysis.

X-ray Crystallography of Derivatives for Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

For this compound, which is composed of light atoms (C, H, N, O), the determination of the absolute configuration can be challenging due to weak anomalous scattering. To overcome this, it is often necessary to introduce a heavier atom into the molecule. This can be achieved by derivatizing the formyl group or by forming a co-crystal with a chiral molecule of known absolute configuration containing a heavy atom. For instance, the formyl group could be converted to a hydrazone with a reagent containing a bromine or iodine atom.

The analysis of the diffraction data from such a derivative allows for the reliable determination of the Flack parameter, which confirms the absolute stereochemistry of the chiral center.

Table 3: Crystallographic Data for an Analogous Chiral Carbamate

ParameterValue
Compound Nametert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate
Chemical FormulaC₁₁H₁₉NO₄
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)6.0475 (2), 20.8957 (6), 10.2928 (3)
β (°)94.675 (3)
Volume (ų)1296.34 (7)
Z4
Flack ParameterNot reported (assigned consistent with known stereochemistry)

Data from a related but different compound, tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, is presented for illustrative purposes. researchgate.net

Chiral Derivatization and Spectroscopic Analysis

Chiral derivatization is a powerful technique used in conjunction with NMR spectroscopy or chromatography to determine the enantiomeric purity and, in some cases, the absolute configuration of a chiral compound. This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers.

Since diastereomers have different physical and chemical properties, they can be distinguished by standard spectroscopic and chromatographic techniques. For this compound, the formyl group provides a convenient handle for derivatization. For example, reaction with a chiral hydrazine (B178648) or a chiral primary amine would yield diastereomeric hydrazones or imines, respectively.

The resulting diastereomers can then be analyzed by ¹H NMR spectroscopy. The signals for the protons in the two diastereomers will typically appear at different chemical shifts, allowing for their quantification and thus the determination of the enantiomeric excess of the original sample. Furthermore, by using a CDA of known absolute configuration, it may be possible to predict the elution order in chiral HPLC or the relative chemical shifts in the NMR spectrum, thereby assigning the absolute configuration of the starting material.

Commonly used chiral derivatizing agents for aldehydes include Mosher's acid derivatives (after conversion of the aldehyde to an alcohol), chiral diamines, and amino acids.

Table 4: Common Chiral Derivatizing Agents for Aldehydes (after conversion to alcohols)

Chiral Derivatizing AgentResulting DerivativeAnalytical Method
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Diastereomeric esters¹H, ¹⁹F NMR
(1S,2S)-(+)-1,2-DiaminocyclohexaneDiastereomeric iminesHPLC, NMR
L-Alanine methyl esterDiastereomeric iminesHPLC, NMR

Mechanistic Investigations of Reactions Involving Tert Butyl N 3 Formyloxolan 3 Yl Carbamate

Nucleophilic Additions to the Formyl Group

The aldehyde functionality serves as a key electrophilic site for carbon-carbon bond formation through various nucleophilic addition reactions.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily attack the carbonyl carbon of the formyl group. These reactions are fundamental for introducing a wide range of alkyl, aryl, or vinyl substituents.

The reaction mechanism commences with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide, yielding a secondary alcohol. Organolithium reagents are generally more reactive than their Grignard counterparts. nih.gov The tert-butoxycarbonyl (Boc) protecting group is stable under the typical basic conditions of these reactions.

A general scheme for this transformation is as follows:

Nucleophilic Attack: The organometallic compound adds across the C=O bond.

Intermediate Formation: A transient metal alkoxide is formed.

Protonation: Acidic or aqueous workup provides the final secondary alcohol product.

Table 1: Representative Organometallic Additions
Organometallic ReagentReagent NameExpected Product
CH₃MgBrMethylmagnesium bromidetert-butyl N-(3-(1-hydroxyethyl)oxolan-3-yl)carbamate
PhLiPhenyllithiumtert-butyl N-(3-(hydroxy(phenyl)methyl)oxolan-3-yl)carbamate
CH₂=CHMgBrVinylmagnesium bromidetert-butyl N-(3-(1-hydroxyallyl)oxolan-3-yl)carbamate
n-BuLin-Butyllithiumtert-butyl N-(3-(1-hydroxypentyl)oxolan-3-yl)carbamate

Olefination reactions provide a powerful means to convert carbonyls into alkenes. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent methods for achieving this transformation, each with distinct mechanistic features and stereochemical outcomes.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorane), typically generated by deprotonating a phosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base such as sodium hydride or an alkoxide. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic but less basic than Wittig ylides. wikipedia.org The HWE reaction mechanism also proceeds through nucleophilic addition to the aldehyde, leading to an intermediate that eliminates a water-soluble dialkylphosphate salt. organic-chemistry.org A significant advantage of the HWE reaction with stabilized phosphonates is its strong preference for the formation of (E)-alkenes (trans-isomers). wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Olefination Reactions
Reaction TypeReagent ExampleExpected ProductKey Features
Wittig(Methoxycarbonylmethylene)triphenylphosphoranemethyl (E/Z)-3-(3-((tert-butoxycarbonyl)amino)oxolan-3-yl)acrylateForms alkene; byproduct is triphenylphosphine oxide. Stereoselectivity depends on ylide stability.
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate + NaHethyl (E)-3-(3-((tert-butoxycarbonyl)amino)oxolan-3-yl)acrylateExcellent (E)-selectivity. wikipedia.org Water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org

The aldol (B89426) reaction is a cornerstone of C-C bond formation, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org Since tert-butyl N-(3-formyloxolan-3-yl)carbamate lacks α-hydrogens, it cannot self-condense or act as the enolate component. However, it can serve as an excellent electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones.

The mechanism under basic conditions involves the deprotonation of the nucleophilic partner (e.g., acetone) to form an enolate. This enolate then attacks the formyl carbon of this compound. wikipedia.org Subsequent protonation of the resulting alkoxide furnishes the β-hydroxy carbonyl adduct. The stereochemical outcome of the reaction can often be controlled through the choice of reagents and reaction conditions, for instance, by using pre-formed lithium or boron enolates, which react via a closed, chair-like pericyclic transition state, as proposed in the Zimmerman-Traxler model. harvard.edu

Table 3: Examples of Crossed-Aldol Reactions
Enolate Source (Nucleophile)Base/ConditionsExpected Product
AcetoneNaOH, H₂O/EtOHtert-butyl N-(3-(1-hydroxy-3-oxobutan-2-yl)oxolan-3-yl)carbamate
CyclohexanoneLDA, THF, -78 °Ctert-butyl N-(3-(hydroxy(2-oxocyclohexyl)methyl)oxolan-3-yl)carbamate
PropanalKOH, EtOHtert-butyl N-(3-(1,2-dihydroxy-2-methylpentan-3-yl)oxolan-3-yl)carbamate

Transformations of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions. fishersci.co.uknih.gov Its selective removal or transformation is crucial for subsequent synthetic steps.

The standard method for cleaving the Boc group is through acidolysis. fishersci.co.uk The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or concentrated hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk

The deprotection mechanism involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate.

Cation Trapping: The tert-butyl cation is typically trapped by a nucleophile or eliminates a proton to form isobutylene (B52900) gas.

Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and yielding the free primary amine, usually as its corresponding ammonium (B1175870) salt. organic-chemistry.org

The rate of deprotection is dependent on the strength of the acid and the reaction temperature. While typically rapid at room temperature, the reaction can be modulated for substrates with other acid-labile groups. fishersci.co.uk Alternative methods, such as thermal deprotection at high temperatures, have also been developed for specific applications where acidic conditions are not tolerated. nih.gov

Table 4: Common Boc-Deprotection Conditions
Reagent SystemSolventTypical ConditionsProduct Form
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA, 0 °C to RT, 1-2 hAmmonium trifluoroacetate (B77799) salt
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, or Methanol (B129727)4M HCl, RT, 1-4 hAmmonium chloride salt
Phosphoric Acid (H₃PO₄)Water/Organic Co-solventAqueous H₃PO₄, RT to 50 °CAmmonium phosphate salt
Thermal (No Reagent)High-boiling solvent (e.g., NMP)>180 °CFree amine

While the carbamate itself is primarily a protecting group, the aldehyde component of this compound is a suitable substrate for multicomponent reactions (MCRs) like the Passerini and Ugi reactions. These reactions are highly efficient processes that combine three or more reactants in a single step to generate complex molecules.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the aldehyde component. The proposed mechanism involves the interaction of all three components, potentially through a cyclic transition state, to form the final product. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. Again, the title compound would act as the aldehyde. The reaction is believed to proceed via the formation of a Schiff base between the aldehyde and the amine, which is then protonated by the carboxylic acid. This activated intermediate is attacked by the isocyanide, followed by an intramolecular rearrangement to yield the final α-acylamino amide product.

Table 5: Multicomponent Reactions using the Title Compound as the Aldehyde
ReactionOther ComponentsGeneral Product Structure
PasseriniAcetic Acid, tert-Butyl isocyanideα-acetoxy-N-tert-butyl amide derivative
UgiBenzylamine, Acetic Acid, Cyclohexyl isocyanideα-(acetyl-benzyl-amino)-N-cyclohexyl amide derivative

Ring-Opening and Rearrangement Reactions of the Oxolane System

The inherent ring strain in a five-membered oxolane (tetrahydrofuran) ring is less than that of smaller epoxides or oxetanes, yet the ring is susceptible to cleavage under specific conditions. The presence of functional groups can either activate or stabilize the ring, dictating the mechanistic course of its transformations.

Under acidic conditions, the oxolane oxygen of this compound can be protonated, forming a reactive oxonium ion. This activation facilitates nucleophilic attack and subsequent ring cleavage. The mechanism is analogous to the acid-catalyzed ring-opening of other cyclic ethers.

The key steps are:

Protonation: The ether oxygen is protonated by an acid catalyst (e.g., H₂SO₄, HCl), forming a good leaving group.

Nucleophilic Attack: A nucleophile attacks one of the carbons adjacent to the oxonium ion (C2 or C5). The C3 position is sterically hindered by the quaternary substitution and electronically deactivated by the adjacent electron-withdrawing formyl and carbamate groups, making a direct Sₙ2 attack at C2 or C4 less favorable if it requires passing by these bulky groups. Therefore, attack is most plausible at the C5 or C2 positions.

Ring-Opening: The C-O bond breaks, relieving ring strain and forming a linear, functionalized product.

Deprotonation: The protonated nucleophile or the resulting hydroxyl group is deprotonated, regenerating the acid catalyst.

The regioselectivity of the nucleophilic attack is governed by a balance of steric and electronic factors, often favoring the less substituted carbon in an Sₙ2-like mechanism. In cases where a partial carbocation character develops (Sₙ1-like), the stability of this intermediate would influence the outcome. Given the substitution on the ring, the reaction likely proceeds with significant Sₙ2 character. For instance, in the presence of water as a nucleophile (hydrolysis), the reaction would yield a diol-aldehyde, which may exist in equilibrium with a cyclic hemiacetal form.

Nucleophile (Nu-H)CatalystPredicted Major Product
Water (H₂O)H₂SO₄tert-butyl N-(3-formyl-4-hydroxybutyl)carbamate
Methanol (CH₃OH)HCltert-butyl N-(3-formyl-4-methoxybutyl)carbamate
Acetic Acid (CH₃COOH)H₂SO₄4-acetoxy-2-((tert-butoxycarbonyl)amino)-2-formylbutyl acetate

The thermal stability of this compound is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to undergo thermolytic cleavage at elevated temperatures, typically in the range of 150–250 °C. nih.gov

The accepted mechanism for thermal N-Boc deprotection involves a concerted, non-catalytic elimination pathway:

A six-membered transition state is formed involving the carbamate carbonyl oxygen abstracting a proton from one of the tert-butyl methyl groups.

This is followed by the simultaneous cleavage of the C-O bond of the carbamate and a C-H bond of the methyl group.

The reaction yields the deprotected amine (3-aminooxolane-3-carbaldehyde), carbon dioxide, and isobutylene. researchgate.net

High temperatures can sometimes lead to side reactions, such as racemization if the substrate is chiral, or further decomposition. researchgate.net However, in the absence of catalysts, the primary thermal transformation is expected to be the deprotection of the amine. Other potential thermal reactions, such as decarbonylation of the formyl group or skeletal rearrangement of the oxolane ring, would likely require significantly higher temperatures or the presence of a metal catalyst.

SolventTemperature (°C)Residence TimePrimary ProductReference
Toluene180-2001-5 h3-aminooxolane-3-carbaldehyde nih.gov
Methanol (Flow)24030 min3-aminooxolane-3-carbaldehyde nih.gov
No Solvent>150Variable3-aminooxolane-3-carbaldehyde researchgate.net

Radical reactions offer alternative pathways for the transformation of the oxolane system. Radicals can be generated at various positions on this compound, leading to different outcomes depending on the reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula.

Detailed Research Findings:

For tert-butyl N-(3-formyloxolan-3-yl)carbamate, with a chemical formula of C₁₀H₁₇NO₄, the expected exact mass can be calculated. The monoisotopic mass is predicted to be 215.1158 g/mol . uni.lu An experimental HRMS analysis would be expected to yield a mass-to-charge ratio ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the molecular formula. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, further aid in its characterization. uni.lu

AdductPredicted m/z
[M+H]⁺216.1230
[M+Na]⁺238.1050
[M+K]⁺254.0789
[M+NH₄]⁺233.1496

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons, carbons, and nitrogen atoms in a molecule.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group would exhibit a characteristic singlet around 1.4 ppm. The protons on the oxolane ring would appear as multiplets in the region of 2.0-4.0 ppm. The formyl proton (CHO) would be a highly deshielded singlet, anticipated to appear downfield around 9-10 ppm. The carbamate (B1207046) N-H proton would likely be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal ten distinct carbon signals. The tert-butyl carbons would appear around 28 ppm, with the quaternary carbon of this group resonating near 80 ppm. The carbons of the oxolane ring would be found in the 25-70 ppm range. The carbonyl carbon of the carbamate would be expected around 155 ppm, while the formyl carbonyl carbon would be significantly downfield, likely in the 190-200 ppm region.

¹⁵N NMR: The nitrogen NMR spectrum would show a single resonance for the nitrogen atom of the carbamate group, providing confirmation of its chemical environment.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)~1.4 (s, 9H)~28
tert-butyl (C)-~80
Oxolane (CH₂)2.0-4.0 (m)25-70
Carbamate (NH)Variable (br s, 1H)-
Carbamate (C=O)-~155
Formyl (CHO)9-10 (s, 1H)190-200

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Detailed Research Findings:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the oxolane ring, allowing for the tracing of the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity. Key expected correlations would include the formyl proton to the quaternary carbon at the 3-position of the oxolane ring, and the N-H proton to the carbamate carbonyl carbon and the quaternary oxolane carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide through-space correlations between protons that are in close proximity, which can be instrumental in determining the stereochemistry and preferred conformation of the molecule.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as bond rotations and ring conformations.

Detailed Research Findings:

For this compound, VT-NMR could be employed to study the rotational barrier around the carbamate C-N bond. At lower temperatures, the rotation might slow down sufficiently to observe distinct signals for different rotamers. Furthermore, VT-NMR could potentially provide information on the conformational flexibility of the oxolane ring.

Infrared (IR) Spectroscopy for Functional Group Identification (specifically for formyl and carbamate)

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Detailed Research Findings:

The IR spectrum of this compound would be dominated by the absorption bands of the formyl and carbamate groups.

Carbamate Group: A characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the carbamate would give rise to a strong absorption band around 1680-1720 cm⁻¹.

Formyl Group: The C-H stretch of the aldehyde is typically observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=O stretching of the formyl group would produce a very strong and sharp peak in the range of 1720-1740 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
CarbamateN-H stretch3300-3500
CarbamateC=O stretch1680-1720
FormylC-H stretch~2720, ~2820
FormylC=O stretch1720-1740

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

For chiral molecules, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques used to determine the absolute configuration of stereocenters.

Detailed Research Findings:

If this compound were synthesized as a single enantiomer, ECD and ORD could be used to establish its absolute configuration. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the confident assignment of the absolute stereochemistry of the chiral center at the 3-position of the oxolane ring.

Vibrational Circular Dichroism (VCD) for Chiral Molecule Characterization

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a molecule. This differential absorption provides detailed information about the three-dimensional arrangement of atoms, making VCD an invaluable tool for determining the absolute configuration and conformational preferences of chiral compounds such as this compound.

The application of VCD to a specific chiral molecule involves a synergistic approach that combines experimental measurements with quantum chemical calculations. For a molecule like this compound, which contains a stereogenic center at the C3 position of the oxolane ring, VCD can provide unambiguous assignment of its absolute configuration (R or S).

The general methodology for VCD analysis would proceed as follows:

Experimental VCD Spectrum Acquisition: A VCD spectrum of the enantiomerically pure this compound would be recorded. This spectrum reveals a pattern of positive and negative bands corresponding to the vibrational modes of the molecule.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations would be performed for one enantiomer (e.g., the R-enantiomer) of the molecule. These calculations predict the theoretical VCD spectrum.

Spectral Comparison: The experimentally measured VCD spectrum is then compared to the theoretically calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation.

While specific VCD data for this compound is not available in the cited literature, studies on structurally related N-tert-butyloxycarbonyl (Boc) protected cyclic amino acid derivatives have demonstrated the utility of this approach. For instance, the VCD analysis of Boc-protected 2-aminocyclobutane-1-carboxylic acid derivatives has shown that the technique is highly sensitive to the stereochemistry and conformational details of the molecule. nih.gov The VCD signatures, particularly in the region of the carbonyl stretching frequencies, were found to be distinct for different diastereomers. nih.gov

For this compound, the key vibrational modes that would be expected to exhibit significant VCD signals include the C=O stretching modes of the carbamate and formyloxy groups, as well as the C-O and C-N stretching modes within the chiral oxolane ring. The specific pattern and sign of these VCD bands would be characteristic of the molecule's absolute configuration and its preferred conformation in solution.

The following table outlines the expected vibrational regions of interest for VCD analysis of this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Structural Information Provided
N-H Stretch3300-3500Information on hydrogen bonding and local environment of the carbamate group.
C=O Stretch (Carbamate)1680-1720Sensitive to the conformation of the Boc protecting group and its electronic environment.
C=O Stretch (Formyloxy)1720-1740Provides insight into the orientation of the formyloxy group relative to the oxolane ring.
C-O Stretch (Oxolane)1000-1200Probes the conformation of the five-membered ring.
C-N Stretch1200-1350Reflects the stereochemistry at the C3 position.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. These methods provide insights into bond lengths, bond angles, and the relative energies of different spatial arrangements.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules with a favorable balance of accuracy and computational cost. For tert-butyl N-(3-formyloxolan-3-yl)carbamate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to fully optimize the molecular structure.

The carbamate (B1207046) group is known to have a planar structure due to resonance, and this planarity would be a key feature in the optimized geometry. nih.govnih.gov The oxolane (tetrahydrofuran) ring typically adopts a non-planar, puckered conformation to relieve ring strain. The calculations would determine the most stable puckering conformation and the orientation of the carbamate and formyl substituents on the ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbamate) ~1.23 Å
C-N (carbamate) ~1.35 Å
N-H ~1.01 Å
C-O (ester) ~1.34 Å
C=O (formyl) ~1.21 Å
C-O (oxolane) ~1.43 Å
C-C (oxolane) ~1.54 Å
Bond Angle O=C-N ~125°
C-N-C ~120°
C-O-C (oxolane) ~108°

Note: These are representative values based on DFT studies of similar functional groups and are subject to variation based on the specific computational method and basis set used.

Ab Initio Methods for High-Accuracy Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used for more accurate energy calculations and conformational analysis. For this compound, these methods would be crucial for studying the rotational barriers around key single bonds and the energy differences between various conformers.

A key conformational feature of carbamates is the potential for syn and anti conformations around the C-O bond of the ester group, though the anti rotamer is often favored. nih.gov The rotation around the C-N bond of the carbamate also has a significant energy barrier due to its partial double bond character. usu.edu Furthermore, the puckering of the oxolane ring leads to multiple possible conformers. Ab initio calculations would provide a detailed potential energy surface, identifying the global minimum energy conformation and the energy barriers for interconversion between different conformers.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide valuable tools for this purpose, including Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the oxygen and nitrogen atoms of the carbamate and formyl groups. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbons, which are the most electrophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV)
HOMO -7.0 to -6.0
LUMO 1.0 to 2.0
HOMO-LUMO Gap 8.0 to 7.0

Note: These values are estimations based on typical FMO energies for similar organic molecules and can vary significantly with the computational method.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an EPS map of this compound, the most negative potential (typically colored red) would be concentrated around the carbonyl oxygen atoms of both the carbamate and formyl groups, as well as the ether oxygen of the oxolane ring. These sites would be susceptible to attack by electrophiles. Regions of positive potential (typically colored blue) would be found around the amide proton (N-H) and the hydrogens of the oxolane ring, indicating sites that are attractive to nucleophiles.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. nih.gov For this compound, theoretical studies could predict the outcomes of various potential reactions.

For example, the hydrolysis of the formyl ester or the carbamate could be modeled. DFT calculations can be used to locate the transition state structures for these reactions and to calculate the activation energies, providing insights into the reaction kinetics. researchgate.net Similarly, the reactivity of the molecule with radicals, such as hydroxyl radicals in atmospheric or biological contexts, could be investigated. researchgate.net Such studies would identify the most likely sites of hydrogen abstraction and the subsequent degradation pathways. The computational prediction of reaction pathways is instrumental in understanding the stability and potential transformations of a molecule under various conditions. nih.gov

  • 6.3.1. NMR Chemical Shift Prediction
  • 6.3.2. IR and Raman Spectra Simulation
  • 6.3.3. ECD and ORD Spectral Simulations for Absolute Configuration Assignment
  • Non-Covalent Interactions and Intermolecular Forces

    Further research and computational analysis would be required to generate the scientifically accurate and detailed information requested for these sections.

    Applications of Tert Butyl N 3 Formyloxolan 3 Yl Carbamate As a Building Block in Complex Molecule Synthesis

    Total Synthesis of Natural Products

    The unique trifunctional nature of tert-butyl N-(3-formyloxolan-3-yl)carbamate makes it an intriguing starting point for the assembly of complex natural products. The presence of a stable, yet readily deprotectable amine, a versatile aldehyde, and a stereochemically rich heterocyclic scaffold provides multiple handles for strategic bond formations.

    Strategy for Incorporation into Polycyclic Scaffolds

    The formyl group of this compound is a key functional handle for constructing larger molecular frameworks. Aldehydes are classic electrophiles for a wide array of carbon-carbon bond-forming reactions, which are fundamental to the assembly of polycyclic systems.

    Potential Synthetic Transformations:

    Reaction TypeReagent/CatalystPotential Outcome
    Aldol (B89426) CondensationLDA, Ketone/EsterElongation of carbon chain, introduction of new stereocenters
    Wittig ReactionPhosphonium (B103445) YlideFormation of an alkene side chain
    Grignard ReactionOrganomagnesium HalideIntroduction of alkyl, aryl, or vinyl groups
    Reductive AminationAmine, NaBH(OAc)₃Formation of a new C-N bond, extending the molecular scaffold

    These reactions would allow for the appendage of new rings or complex side chains onto the tetrahydrofuran (B95107) core. For instance, an intramolecular aldol condensation following chain extension could lead to the formation of a fused bicyclic system, a common motif in terpenoids and other natural products. The Boc-protecting group ensures that the amine functionality remains inert during these transformations and is available for subsequent modification after deprotection under acidic conditions. quora.comorganic-chemistry.org

    Precursor to Biologically Active Compounds

    The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with diverse biological activities, including antibiotics and anti-inflammatory agents. nih.govnih.gov Consequently, this compound represents a valuable chiral building block for accessing these classes of compounds.

    The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of 3-substituted tetrahydrofuran derivatives. These derivatives can serve as key intermediates. For example, the corresponding 3-hydroxymethyl or 3-carboxylic acid tetrahydrofurans are common structural units in lignans (B1203133) and polyether antibiotics. The synthesis of various biologically active molecules often relies on such versatile intermediates. researchgate.net

    Key Intermediate in Stereoselective Synthesis of Complex Architectures

    The quaternary stereocenter at the 3-position of the oxolane ring makes this compound a valuable chiral pool starting material. The stereochemistry of this center can direct the formation of new stereocenters in subsequent reactions.

    For example, the addition of a nucleophile to the formyl group can proceed with facial selectivity, influenced by the steric bulk of the Boc-protected amine and the conformation of the tetrahydrofuran ring. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. The synthesis of aminodiols from terpene-based aldehydes demonstrates how a chiral scaffold can direct dihydroxylation reactions. nih.gov Similarly, the inherent chirality of the this compound backbone could be exploited to control the stereochemical outcome of additions and cyclization reactions, facilitating the construction of complex, multi-stereocenter molecules.

    Synthesis of Pharmaceutical Intermediates and Drug Candidates

    The structural motifs present in this compound are of significant interest in medicinal chemistry. The tetrahydrofuran ring can act as a bioisostere for other cyclic systems and can improve pharmacokinetic properties, while the protected amino aldehyde allows for the introduction of diverse pharmacophoric features.

    Contribution to Novel Pharmacophore Development

    A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. acs.orgresearchgate.net The rigid, three-dimensional structure of the substituted tetrahydrofuran ring in this compound can serve as a scaffold to orient functional groups in a precise spatial arrangement.

    The aldehyde functionality can be transformed into a variety of other groups, such as amides, sulfonamides, or heterocycles, which can act as hydrogen bond donors or acceptors. The amine, once deprotected, provides another site for diversification. This modularity allows for the systematic exploration of the chemical space around the tetrahydrofuran core to develop novel pharmacophores that can interact with specific biological targets. The development of pharmacophore models often relies on understanding the spatial relationship of such key interaction points. nih.gov

    Potential Pharmacophoric Features Derivable from this compound:

    FeatureDerivation from AldehydeDerivation from Amine (post-deprotection)
    Hydrogen Bond AcceptorOxidation to Carboxylic Acid, Amide formationAcylation, Sulfonylation
    Hydrogen Bond DonorReduction to Alcohol, Amine formationPrimary/Secondary Amine
    Hydrophobic GroupWittig reaction with hydrophobic ylideAlkylation with hydrophobic groups
    Aromatic RingGrignard reaction with arylmagnesium bromideArylation reactions

    Use in Fragment-Based Drug Discovery Approaches

    Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to a biological target. nih.govnih.govexactelabs.com With a molecular weight of 215.25 g/mol , this compound fits within the general size criteria for a molecular fragment.

    Its three-dimensional shape, conferred by the non-planar tetrahydrofuran ring, makes it an attractive candidate for fragment libraries, which are increasingly incorporating more 3D structures to explore novel binding interactions. rsc.org The aldehyde and protected amine serve as synthetic vectors, allowing for the facile elaboration of an initial fragment hit into a more potent lead compound by "growing" the molecule into adjacent binding pockets of the target protein. The synthesis of libraries of related compounds for FBDD often relies on such versatile starting materials. morressier.com

    Development of Advanced Materials and Supramolecular Assemblies

    The unique combination of functional groups in this compound makes it a promising, albeit currently underexplored, candidate for the synthesis of novel polymers and functionalized materials.

    The aldehyde and the protected amine functionalities of this compound offer pathways to convert it into a monomer for polymerization. The formyl group can undergo various reactions, such as oxidation to a carboxylic acid or reduction to a hydroxyl group. These transformations would yield a bifunctional monomer containing either a carboxylic acid and a protected amine or an alcohol and a protected amine.

    For instance, oxidation of the formyl group would produce tert-butyl N-(3-carboxyoxolan-3-yl)carbamate. This resulting amino acid-like monomer could then be used in step-growth polymerization. After deprotection of the Boc group to reveal the free amine, this monomer could undergo polycondensation reactions to form polyamides. The oxolane ring would be incorporated into the polymer backbone, potentially influencing the polymer's physical properties, such as thermal stability and solubility.

    Alternatively, the formyl group could be involved in polymerization reactions directly. For example, it could react with diols to form polyacetals or with diamines to form polyimines. The presence of the bulky Boc-protected amine would add steric hindrance, which could be a tool to control the stereochemistry of the polymerization process.

    The theoretical conversion of this compound into polymer precursors is outlined in the table below.

    Starting MaterialTransformation ReactionResulting MonomerPotential Polymer Class
    This compoundOxidationtert-butyl N-(3-carboxyoxolan-3-yl)carbamatePolyamides
    This compoundReductiontert-butyl N-(3-(hydroxymethyl)oxolan-3-yl)carbamatePolyesters, Polyethers
    This compoundWittig Reactiontert-butyl N-(3-vinyloxolan-3-yl)carbamatePolyvinyl Ethers

    These approaches are analogous to the use of other amino acid derivatives in the synthesis of biodegradable polymers, where the functional groups are manipulated to create monomers for various polymerization techniques. nih.gov

    Functionalized scaffolds are crucial in areas such as drug discovery, catalysis, and materials science. The oxolane ring of this compound provides a rigid and stable core that can be further elaborated into more complex three-dimensional structures.

    The aldehyde group is a key handle for derivatization. It can participate in multicomponent reactions, such as the Passerini or Ugi reactions, to rapidly build molecular complexity. For example, reacting this compound with an isocyanide and a carboxylic acid would yield a complex, highly functionalized scaffold in a single step.

    Furthermore, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be used for further functionalization. This amine could be acylated, alkylated, or used as a nucleophile in various coupling reactions. This dual functionality—the ability to react at the formyl group and then at the deprotected amine—allows for the sequential and controlled introduction of different chemical moieties, leading to the construction of precisely defined molecular scaffolds.

    The stability of the oxolane ring is also an important feature, providing a robust framework that can withstand a variety of reaction conditions. This makes it an attractive scaffold for the development of ligands for catalysis or as a core structure for biologically active molecules.

    Divergent Synthetic Pathways from a Common Intermediate

    A divergent synthetic strategy involves using a common intermediate to generate a library of structurally related but distinct compounds. nih.gov The multiple functional groups of this compound make it an ideal candidate for such an approach.

    From this single intermediate, a variety of synthetic pathways can be envisioned, depending on which functional group is addressed first and the sequence of subsequent reactions.

    Pathway A: Initial Reaction at the Formyl Group

    Reductive Amination: The formyl group can undergo reductive amination with a wide range of primary or secondary amines to introduce diverse substituents. The resulting secondary or tertiary amine can then be further functionalized.

    Wittig Olefination: Reaction with various Wittig reagents can convert the formyl group into a carbon-carbon double bond, providing access to a range of alkene-containing derivatives.

    Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde will generate secondary alcohols, introducing new stereocenters and points of diversity.

    Following these initial transformations, the Boc-protecting group on the nitrogen can be removed under acidic conditions to reveal the primary amine. nih.gov This amine can then undergo a second set of diversification reactions, such as amide bond formation or sulfonylation, leading to a large library of compounds from a single starting material.

    Pathway B: Initial Deprotection of the Amine

    N-Functionalization: The Boc group can be removed first to give 3-formyloxolan-3-amine. The resulting primary amine can be acylated, alkylated, or used in other nitrogen-based coupling reactions.

    Subsequent Aldehyde Chemistry: The aldehyde group in these N-functionalized intermediates remains available for the reactions described in Pathway A (reductive amination, olefination, etc.).

    This divergent approach allows for the efficient generation of a multitude of compounds with varied functionalities and stereochemistry, all originating from this compound. This strategy is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

    The following table summarizes the potential divergent pathways from this common intermediate.

    PathwayInitial Reaction SiteExample ReactionIntermediate Functional GroupSubsequent Reaction SiteExample Product Class
    AFormyl GroupReductive AminationSecondary/Tertiary AmineN-Boc (after deprotection)Diamines, Amino Alcohols
    AFormyl GroupWittig ReactionAlkeneN-Boc (after deprotection)Unsaturated Amines
    BN-Boc GroupDeprotectionPrimary AmineFormyl GroupN-Acylated Aldehydes, N-Alkylated Aldehydes

    This strategic use of a multifunctional building block exemplifies a powerful approach in modern organic synthesis for creating molecular diversity.

    Future Research Directions and Emerging Methodologies

    Chemoenzymatic Synthesis of Analogues

    The combination of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex and chiral molecules with high selectivity and efficiency. mdpi.com For tert-butyl N-(3-formyloxolan-3-yl)carbamate, this approach could be pivotal in generating enantiomerically pure analogues.

    Future research could focus on employing enzymes like transaminases, lipases, or oxidoreductases to introduce chirality or modify the existing scaffold. For instance, a chemoenzymatic strategy has been successfully used to prepare a key chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, utilizing a transaminase biocatalyst for a key transamination-cyclization process. researchgate.net A similar strategy could be envisioned for the synthesis of chiral oxolane precursors, leading to optically active versions of the target compound. Enzymes could also be used for the selective reduction of the formyl group to a hydroxymethyl group or its oxidation to a carboxylic acid, providing access to a new range of derivatives under mild conditions. This integration of biocatalysis could lead to more sustainable and cost-effective synthetic routes compared to purely classical chemical methods. mdpi.com

    Flow Chemistry Approaches for Continuous Synthesis

    Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govflinders.edu.au The application of this technology to the synthesis of this compound could significantly improve reaction efficiency and enable on-demand production. flinders.edu.au

    The synthesis of carbamates, in particular, has been shown to be amenable to flow processes. For example, multistep continuous-flow systems have been developed for the synthesis of various carbamate (B1207046) products, sometimes involving high-energy intermediates like isocyanates generated via Curtius rearrangement, which can be handled more safely in a microreactor environment. nih.govunimi.it Future work could involve designing a telescoped flow process where the formation of the oxolane ring, introduction of the carbamate, and functionalization to the formyl group occur sequentially in an integrated system without the need for isolating intermediates. nih.gov This would reduce waste, minimize manual handling, and allow for precise control over reaction parameters, potentially leading to higher yields and purity. nih.gov

    Reaction TypeKey Reagents/ConditionsResidence TimeYieldReference
    Carbamate Synthesis (Curtius Rearrangement)Acyl azides, heat30-60 minHigh nih.govbeilstein-journals.org
    Michael Addition of CarbamateK₂CO₃ column, 100 °C~5 minHigh Conversion nih.gov
    Lithiation and QuenchnBuLi, -45 °C~45 min70% (in flow) vs 24% (batch) researchgate.netacs.org
    Table 1. Examples of reactions relevant to carbamate synthesis adapted for continuous flow, illustrating the potential for improved efficiency and yield.

    Photocatalytic and Electrocatalytic Transformations

    Visible-light photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, enabling novel transformations under mild conditions. nih.govmdpi.com These methodologies could unlock new pathways for the functionalization of this compound.

    Photocatalysis: This technique could be employed for C-H bond functionalization directly on the oxolane ring. nih.gov Given the presence of multiple C-H bonds, developing a site-selective photocatalytic reaction would be a key challenge and a significant achievement. For instance, photocatalyzed protocols have been developed for the C-H amidation of other heterocyclic systems. rsc.org A similar approach could potentially introduce new nitrogen-containing substituents onto the oxolane backbone. Furthermore, the formyl group itself could be a handle for photocatalytic transformations, such as radical additions to generate more complex carbon skeletons.

    Electrocatalysis: Electrosynthesis offers an alternative green approach to drive redox reactions. For the target molecule, electrocatalytic oxidation could selectively convert the aldehyde to a carboxylic acid or other oxidized functionalities. Conversely, electrochemical reduction could provide a controlled method to generate the corresponding alcohol. More advanced applications could involve electrocatalytic C-H activation. For example, mediator-free electrocatalytic methods have been developed for the functionalization of unactivated C(sp³)–H bonds, which could be adapted to modify the oxolane ring in a Ritter-type amidation reaction. chemrxiv.org

    Development of Novel Derivatization and Labeling Strategies

    To explore the potential applications of this compound, particularly in biological contexts, the development of derivatization and isotopic labeling strategies is essential.

    Derivatization: The formyl group is a versatile handle for a wide range of chemical transformations. It can be readily converted into amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation, or alkenes via Wittig-type reactions. Developing a suite of robust protocols for these transformations would generate a library of analogues with diverse physicochemical properties. Furthermore, the tert-butyl carbamate (Boc) protecting group can be removed under acidic conditions, freeing the amine for further functionalization, such as acylation or alkylation.

    Isotopic Labeling: Isotopic labeling is a crucial technique for tracking the passage of a molecule through a chemical or biological system. wikipedia.org Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the structure of this compound. creative-proteomics.com

    ¹³C-Labeling: The formyl group could be a target for ¹³C-labeling using a labeled carbon source during synthesis. imist.ma Additionally, the tert-butyl group could be synthesized from ¹³C-labeled precursors.

    ²H-Labeling: Deuterium could be incorporated at various positions on the oxolane ring to study metabolic pathways or reaction mechanisms.

    ¹⁵N-Labeling: The carbamate nitrogen could be labeled using a ¹⁵N-containing precursor during the Boc-protection step.

    These labeled compounds would be invaluable tools for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies, enabling detailed investigation of the molecule's fate in various environments. creative-proteomics.comckisotopes.com

    Machine Learning Applications in Reaction Prediction and Optimization

    Reaction Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the major product of a reaction given a set of reactants and reagents. mit.edunih.gov This predictive power can be used to screen potential synthetic steps in silico, saving significant time and resources by avoiding unproductive experiments. mit.edu For a multifunctional molecule like the target compound, such models could help predict regioselectivity and chemoselectivity in derivatization reactions.

    Q & A

    Q. What are the common synthetic routes for preparing tert-butyl N-(3-formyloxolan-3-yl)carbamate?

    The synthesis typically involves carbamate protection of an amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, the Boc group is introduced via reaction with Boc anhydride in solvents like THF or DCM, often with a base such as triethylamine . Reaction optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

    Q. What spectroscopic techniques are employed for structural characterization of this compound?

    Key techniques include:

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and formyloxy moiety (δ ~8–10 ppm for aldehyde protons) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 327.32 g/mol for a related derivative) .
    • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Boc and formyl) .

    Q. How is the purity of this compound assessed?

    Purity is typically verified using:

    • HPLC/GC-MS : Retention time consistency and absence of secondary peaks indicate purity ≥95% .
    • Melting point analysis : Sharp melting ranges (e.g., 109–112°C for similar carbamates) suggest high crystallinity .

    Advanced Research Questions

    Q. What challenges arise in the stereochemical analysis of tert-butyl carbamate derivatives?

    Stereoisomerism in oxolane rings or substituents (e.g., fluorophenyl groups) complicates structural determination. Solutions include:

    • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
    • X-ray crystallography : SHELXL refinement (e.g., CCDC deposition codes) resolves absolute configuration, as seen in tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl) derivatives .

    Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

    • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., formyl group) .
    • Molecular docking : Models interactions with enzymes or receptors, aiding in drug design applications .

    Q. What strategies resolve conflicting crystallographic data in carbamate derivatives?

    • Multi-dataset refinement : Cross-validate using SHELX programs (e.g., SHELXL for small molecules) to address twinning or disorder .
    • Complementary techniques : Pair X-ray data with solid-state NMR or electron diffraction to resolve ambiguities .

    Q. How are reaction conditions optimized for scale-up synthesis?

    • Design of Experiments (DoE) : Varies parameters (temperature, solvent, catalyst) to maximize yield. For example, THF at 0°C vs. DCM at 25°C impacts Boc protection efficiency .
    • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps .

    Methodological Considerations

    Q. What safety protocols are recommended for handling this compound?

    While specific toxicity data for this compound is limited, general precautions include:

    • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
    • Ventilation : Use fume hoods to mitigate inhalation risks, as carbamates may release irritants under decomposition .

    Q. How is stability assessed under varying experimental conditions?

    • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
    • pH stability : Test solubility and integrity in acidic/basic buffers (e.g., pH 2–12) to guide reaction solvent selection .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.